

Tba-354: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Tba-354, chemically known as (6S)-2-nitro-6-({6-[4-(trifluoromethoxy)phenyl]-3-pyridinyl}methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, is a potent bicyclic nitroimidazole antitubercular agent.[3] It emerged from medicinal chemistry programs aimed at developing next-generation nitroimidazoles with improved efficacy against Mycobacterium tuberculosis.[3] **Tba-354** demonstrated significant bactericidal activity against both replicating and non-replicating mycobacteria.[4] However, its clinical development was halted due to findings of mild, reversible neurotoxicity in Phase I clinical trials.[1] This technical guide provides an in-depth overview of the synthesis and purification methods for **Tba-354**, compiled from available scientific literature and patents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Tba-354** is presented in the table below.



Property	Value	Reference
Chemical Name	(6S)-2-nitro-6-({6-[4- (trifluoromethoxy)phenyl]-3- pyridinyl}methoxy)-6,7-dihydro- 5H-imidazo[2,1-b][1][2]oxazine	[3]
CAS Number	1257426-19-9	[2]
Molecular Formula	C19H15F3N4O5	[2]
Molecular Weight	436.34 g/mol	[2]
Appearance	White to off-white solid	[2]

Synthesis of Tba-354

The synthesis of **Tba-354** involves a multi-step process culminating in the coupling of a key bicyclic alcohol intermediate with a functionalized pyridine side-chain. While a complete, step-by-step protocol for **Tba-354** is not publicly detailed, the synthesis can be inferred from patent literature describing analogous compounds. The final key step is a Williamson ether synthesis.

Experimental Protocol: Final Synthesis Step

This protocol is based on analogous syntheses of similar bicyclic nitroimidazoles.

Reaction:

(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol + 2-chloro-5-(chloromethyl)pyridine (or a related electrophile) \rightarrow **Tba-354**

Materials:

- (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol (oxazine alcohol intermediate)
- 2-chloro-5-(chloromethyl)pyridine (or a suitable derivative of the 6-[4-(trifluoromethoxy)phenyl]pyridine-3-yl)methanol side chain)
- Sodium hydride (NaH), 60% dispersion in mineral oil



- Anhydrous N,N-Dimethylformamide (DMF)
- Deionized water
- Ethyl acetate
- Brine

Procedure:

- To a solution of the oxazine alcohol intermediate in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
- Stir the resulting mixture at 0 °C for 30 minutes.
- Add a solution of the pyridine side-chain electrophile in anhydrous DMF dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 16-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
- Upon completion, carefully quench the reaction by the slow addition of deionized water.
- Extract the aqueous mixture with ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of Tba-354

The crude **Tba-354** product requires purification to remove unreacted starting materials, by-products, and other impurities. Chromatographic techniques are essential for obtaining the compound at high purity.

Experimental Protocol: Purification

Method: Silica Gel Column Chromatography



Materials:

- Crude **Tba-354**
- Silica gel (for column chromatography)
- Hexanes
- · Ethyl acetate
- Dichloromethane
- Methanol

Procedure:

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
- Dissolve the crude Tba-354 in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Load the dissolved crude product onto the packed silica gel column.
- Elute the column with a gradient of increasing polarity, starting with a non-polar mobile phase (e.g., 100% hexanes) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate). A common gradient might be from 0% to 100% ethyl acetate in hexanes. A small percentage of methanol may be added to the ethyl acetate for highly polar impurities.
- Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC) with a suitable stain (e.g., UV visualization).
- Combine the fractions containing the pure product.
- Evaporate the solvent under reduced pressure to yield the purified **Tba-354**.

Alternative Method: Preparative High-Performance Liquid Chromatography (HPLC)



For higher purity, preparative reverse-phase HPLC can be employed.

Typical Conditions:

- Column: C18 stationary phase
- Mobile Phase: A gradient of water and acetonitrile, often with a modifier such as formic acid or trifluoroacetic acid.
- Detection: UV detection at a wavelength where **Tba-354** has strong absorbance.

Characterization Data

While specific NMR and high-resolution mass spectrometry (HRMS) data for **Tba-354** are not readily available in the public domain, data for the closely related analogue, PA-824, and other similar structures provide an expectation of the key spectral features.

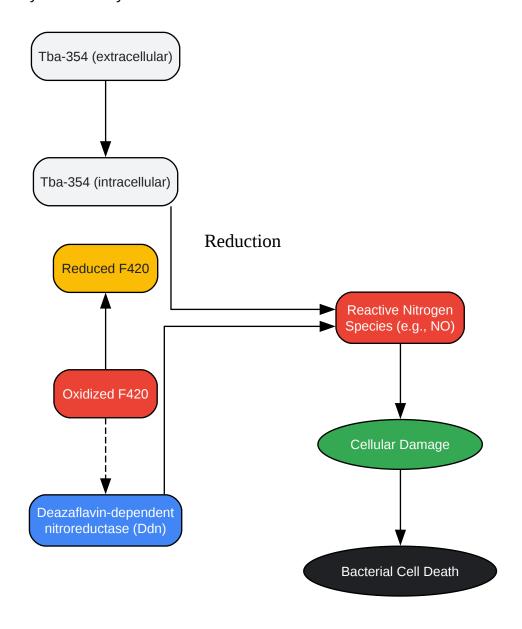
Expected Analytical Data:

Technique	Expected Observations	
¹ H NMR	Signals corresponding to the protons on the bicyclic core, the methyleneoxy linker, and the aromatic protons of the pyridine and phenyl rings.	
¹³ C NMR	Resonances for all carbon atoms in the molecule, including the characteristic signal for the nitro-bearing carbon in the imidazole ring and the carbons of the trifluoromethoxy group.	
HRMS	A molecular ion peak corresponding to the exact mass of Tba-354 ([M+H]+).	
Purity (HPLC)	>98%[5]	

Mechanism of Action and Signaling Pathway



As a nitroimidazole, the primary mechanism of action of **Tba-354** is believed to involve the reductive activation of its nitro group within the mycobacterium. This process is dependent on a deazaflavin-dependent nitroreductase (Ddn) and its cofactor F₄₂₀. The reduction generates reactive nitrogen species, including nitric oxide (NO), which are cytotoxic to the bacteria through various mechanisms such as DNA damage, inhibition of cellular respiration, and disruption of mycolic acid synthesis.



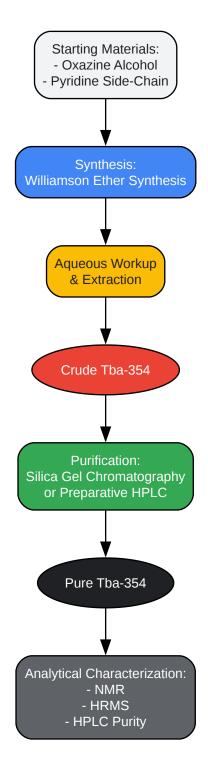
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Caption: Proposed mechanism of action for **Tba-354** in Mycobacterium tuberculosis.

Experimental Workflow



The overall process from starting materials to purified product can be visualized as a multistage workflow.



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Caption: General experimental workflow for the synthesis and purification of **Tba-354**.



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